trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

CAS No.:

Cat. No.: VC13592896

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-/m1/s1 |

| Standard InChI Key | AULQPQMOKYESIY-GHMZBOCLSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

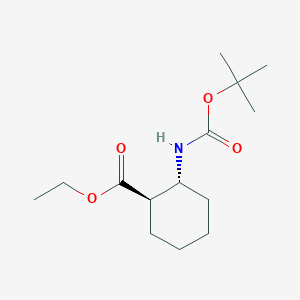

The compound’s molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol. Its IUPAC name, ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate, reflects its trans-configuration at the 1 and 2 positions of the cyclohexane ring (Figure 1). The Boc group (-O(C(CH₃)₃)CO-) protects the amine, while the ethyl ester (-COOCH₂CH₃) enhances solubility in organic solvents.

Key Structural Features:

-

Stereochemistry: The trans arrangement of the Boc-amino and ethyl ester groups minimizes steric hindrance, stabilizing the chair conformation of the cyclohexane ring.

-

Functional Groups: The Boc group enables selective deprotection under acidic conditions, while the ester moiety allows for hydrolysis to carboxylic acids or transesterification reactions.

Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| InChI Key | AULQPQMOKYESIY-GHMZBOCLSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C |

Synthesis and Stereochemical Control

The synthesis of trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves a multi-step sequence:

Step 1: Cyclohexane Functionalization

A cyclohexane derivative is functionalized at the 2-position with an amino group. This step often employs reductive amination or nucleophilic substitution, depending on the starting material.

Step 2: Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected amine.

Step 3: Esterification

The carboxylic acid at the 1-position is esterified with ethanol under acidic conditions (e.g., H₂SO₄ or HCl), forming the ethyl ester.

Critical Considerations:

-

Stereochemical Purity: The trans configuration is achieved through careful control of reaction conditions, such as temperature and solvent polarity. Chromatographic purification (e.g., silica gel chromatography) ensures >98% diastereomeric excess.

-

Yield Optimization: Reactions are typically conducted under inert atmospheres (N₂ or Ar) to prevent oxidation of the amine intermediate.

Reactivity and Applications

Deprotection and Further Functionalization

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine. This deprotection step is crucial for subsequent coupling reactions, such as:

-

Amide bond formation with carboxylic acids using coupling agents like HATU.

-

Suzuki-Miyaura cross-coupling after conversion to a boronic ester.

The ethyl ester undergoes hydrolysis in basic aqueous solutions (e.g., NaOH/THF/H₂O) to yield the carboxylic acid, which can participate in salt formation or further condensation reactions.

Pharmaceutical Intermediate

This compound’s rigidity and functional group compatibility make it a scaffold for drug candidates. For example:

-

Peptide Mimetics: The cyclohexane ring mimics peptide backbone conformations, aiding in the design of protease inhibitors.

-

Small-Molecule Agonists/Antagonists: Derivatives have been explored as modulators of G-protein-coupled receptors (GPCRs).

Material Science Applications

The compound’s stability under thermal and oxidative conditions allows its use in:

-

Polymer Cross-Linking: As a diamine precursor in epoxy resins.

-

Liquid Crystals: The trans configuration promotes nematic phase formation in liquid crystalline materials.

Comparative Analysis with Structural Analogs

The trans isomer exhibits distinct properties compared to its cis counterpart and acyclic analogs (Table 1):

| Compound | Key Difference | Reactivity/Application |

|---|---|---|

| cis-Ethyl 2-((Boc)amino)cyclohexanecarboxylate | Higher steric strain | Limited solubility in nonpolar solvents |

| Ethyl 2-((Boc)amino)hexanoate | Flexible backbone | Faster hydrolysis kinetics |

The trans configuration’s lower steric hindrance enhances its utility in stereoselective syntheses, particularly in catalysis and chiral resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume